2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted with:
- A furan-2-ylmethyl group at the 2-amino position.
- A methyl group at position 7.
- A (Z)-configured 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety at position 2.
The Z-configuration of the thiazolidinone methylidene group is critical for stereoselective interactions with biological targets .
Properties
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-4-2-6-22-15(10)20-14(19-9-11-5-3-7-25-11)12(17(22)24)8-13-16(23)21-18(26)27-13/h2-8,19H,9H2,1H3,(H,21,23,26)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKRHHZTFJZMV-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reducing conditions.
Synthesis of the pyrido[1,2-a]pyrimidin core: This involves the cyclization of appropriate precursors, often using a combination of heating and catalytic conditions.
Introduction of the thiazolidinone moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin intermediate with a thiazolidinone derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thiazolidinone moiety can produce thiazolidine derivatives .
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Implications
The following analogs (from provided evidence) share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents, influencing physicochemical and biological properties:
Key Trends and Observations
Substituent Effects on Solubility :
- Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas lipophilic substituents (e.g., phenylethyl in , benzodioxol in ) enhance membrane permeability but may limit bioavailability.
- The target compound’s furan-2-ylmethyl group balances moderate lipophilicity and metabolic resistance to oxidation .
Thiazolidinone Modifications: Tetrahydrofuran-2-ylmethyl () vs. 1-phenylethyl (): The former introduces a saturated heterocycle, reducing steric hindrance, while the latter adds aromatic bulk for hydrophobic binding. Benzodioxol () and isopropyl () groups on the thiazolidinone influence electronic properties and steric interactions with enzymatic pockets.
Bioactivity Correlations: Analogs with phenyl or benzodioxol groups () are predicted to exhibit stronger binding to aromatic-rich targets (e.g., kinases, inflammatory mediators) due to enhanced π-π interactions. The Z-configuration of the thiazolidinone methylidene group (common across all analogs) is critical for maintaining planar geometry, enabling hydrogen bonding and van der Waals contacts .
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that investigate the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Anticancer Activity
Research has demonstrated that derivatives of thiazolidine, including those similar to our compound, exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can reduce cell viability in glioblastoma multiforme cells. Specific compounds within this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 12.5 | Apoptosis induction |
| 9e | MCF7 | 15.0 | Cell cycle arrest |
| 10e | A549 | 20.0 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that certain furan-containing thiazolidinones demonstrate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Furan-Thiazolidinone Derivatives
| Compound | Bacteria Tested | MIC (mg/ml) |
|---|---|---|
| 17 | Staphylococcus aureus | 16 |
| 17 | Staphylococcus epidermidis | 32 |
| 17 | Bacillus subtilis | Not active |
Enzyme Inhibition
The biological activity of the compound extends to enzyme inhibition. Research indicates that thiazolidinone derivatives can inhibit various enzymes, including serine proteases and metalloproteases. For example, compounds similar to our target have shown inhibitory effects on the NS2B-NS3 protease of the Dengue virus and bacterial transferase . The effectiveness of these compounds in inhibiting such enzymes opens avenues for their use in antiviral and antibacterial therapies.
Table 3: Enzyme Inhibition by Thiazolidinone Derivatives
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 18 | NS2B-NS3 Protease | 25 |
| 19 | Bacterial Transferase | 30 |
Case Studies
- Glioblastoma Treatment : A study conducted by Da Silva et al. evaluated a series of thiazolidinone derivatives for their anticancer effects on glioblastoma cells. The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
- Antibacterial Screening : In a comprehensive study on antimicrobial activity, Zvarec et al. assessed various furan-thiazolidinone derivatives against multiple bacterial strains. The findings highlighted the potential of these compounds as effective antibacterial agents against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
